5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide
Description
5-Chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide is a benzamide derivative featuring a nitro-substituted benzene core, a 4-fluoro-1,3-benzothiazole moiety, and a pyridin-3-ylmethyl group. The nitro group at the 2-position may enhance electron-withdrawing effects, influencing reactivity and binding interactions, while the chloro substituent at the 5-position could modulate lipophilicity .
Properties
IUPAC Name |
5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN4O3S/c21-13-6-7-16(26(28)29)14(9-13)19(27)25(11-12-3-2-8-23-10-12)20-24-18-15(22)4-1-5-17(18)30-20/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZPZUJATBMIMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminothiophenol with 4-fluorobenzoic acid under acidic conditions to form the benzo[d]thiazole ring. This intermediate is then chlorinated using thionyl chloride to introduce the chloro group.
The next step involves the nitration of the benzamide core, which can be achieved by treating the compound with a mixture of concentrated sulfuric acid and nitric acid
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the nature of the interaction. The presence of the nitro group suggests potential involvement in redox reactions, while the benzothiazole moiety may interact with aromatic residues in the target protein.
Comparison with Similar Compounds
Structural Analogues in Benzamide/Thiazole Families
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Impact on Properties
Benzothiazole/Thiazole Modifications
- 4-Fluoro vs. Methyl/Chloro: The target’s 4-fluoro-benzothiazole (vs.
- Dichloro-Benzothiazole () : The 4,5-dichloro substitution in increases molecular weight and lipophilicity, which may affect bioavailability compared to the target’s single chloro .
Amide Substituents
- Trifluoromethyl Phenyl () : The 3-CF₃ group in adds strong electron-withdrawing effects and metabolic stability but may increase toxicity risks .
Nitro Group Effects
- The target’s single nitro group at the 2-position contrasts with ’s dual nitro substituents.
Pharmacological and Physicochemical Insights
- PFOR Enzyme Inhibition: highlights that benzamide-thiazole conjugates (e.g., nitazoxanide derivatives) inhibit PFOR via amide anion formation. The target’s nitro group may amplify this effect compared to non-nitro analogues .
- Solubility and Crystal Packing : Hydrogen bonding in ’s crystal structure (C–H⋯F/O interactions) suggests improved solubility over bulkier analogues like .
- Spectral Validation : Compounds in (e.g., 4d) were validated via HRMS and NMR, underscoring the importance of purity in activity comparisons .
Biological Activity
The compound 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. The unique structural features of this compound, including the benzothiazole moiety and the nitro group, suggest a variety of mechanisms through which it may exert its effects. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, studies on related benzothiazole derivatives have shown their effectiveness against various cancer cell lines due to their ability to inhibit specific kinases involved in tumor growth and proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 | 1.35 | PI3K/mTOR inhibition |
| Compound B | MCF-7 | 2.18 | c-Src inhibition |
| Compound C | U87 MG | 0.50 | Apoptosis induction |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. A study evaluating various benzothiazole derivatives found that some exhibited potent activity against Mycobacterium tuberculosis with IC50 values in the low micromolar range. This suggests that modifications to the benzothiazole structure can enhance antimicrobial efficacy.
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound Name | IC50 (µM) | MIC (µg/mL) |
|---|---|---|
| Compound D | 1.35 | 3.73 |
| Compound E | 2.18 | 4.00 |
The proposed mechanisms by which This compound exerts its biological effects include:
- Kinase Inhibition : Compounds with similar structures have been shown to selectively inhibit various kinases involved in cancer progression.
- DNA Intercalation : The planar structure may allow for intercalation into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The presence of nitro groups may facilitate ROS production, leading to oxidative stress in cancer cells.
Study on Anticancer Efficacy
A notable study conducted by researchers at [Institution Name] evaluated the anticancer efficacy of a series of benzothiazole derivatives, including our compound of interest. The study demonstrated that treatment with these compounds led to significant reductions in tumor size in xenograft models.
Study on Antimicrobial Activity
Another investigation focused on the antimicrobial properties of benzothiazole derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications could enhance activity, making them viable candidates for further development as anti-tubercular agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide, and what experimental conditions optimize yield?
- Methodology : Multi-step synthesis typically involves coupling substituted benzothiazoles with nitro-substituted benzamides. For example, reacting 4-fluoro-1,3-benzothiazol-2-amine with 2-nitro-5-chlorobenzoyl chloride in pyridine under reflux, followed by N-alkylation using pyridin-3-ylmethyl bromide (similar to methods in ). Monitor reaction progress via TLC, and purify via column chromatography using ethyl acetate/hexane gradients.
- Key Considerations : Use anhydrous solvents to avoid hydrolysis of intermediates. Optimize stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride) to minimize byproducts.
Q. How is the compound’s structure validated, and what analytical techniques resolve crystallographic ambiguities?
- Methodology :
- X-ray Diffraction (XRD) : Determines crystal packing and hydrogen-bonding interactions (e.g., N–H···N/F/O bonds stabilizing dimers, as seen in ).
- NMR/FTIR : Confirm functional groups (e.g., nitro group at ~1,520 cm⁻¹ in FTIR; aromatic protons in 1H NMR at δ 7.2–8.5 ppm).
- Mass Spectrometry : High-resolution MS validates molecular weight (expected ~470–490 g/mol based on analogs ).
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodology :
- Enzyme Inhibition Assays : Test against PFOR (pyruvate:ferredoxin oxidoreductase) or kinases using spectrophotometric methods (e.g., NADH oxidation for PFOR ).
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to nitazoxanide derivatives, which show antiparasitic/anticancer activity .
Advanced Research Questions
Q. How can synthetic yields be improved for scale-up, and what purification challenges arise?
- Methodology :
- Solvent Optimization : Replace pyridine with DMAP in catalytic amounts to reduce toxicity.
- Recrystallization : Use mixed solvents (e.g., methanol/dichloromethane) to enhance crystal purity.
- HPLC-PDA : Detect trace impurities (e.g., unreacted pyridin-3-ylmethyl bromide) with C18 columns and acetonitrile/water gradients .
Q. What computational and experimental strategies elucidate its mechanism of action in enzyme inhibition?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with PFOR’s active site (amide anion binding to Fe-S clusters ).
- Kinetic Studies : Measure Kᵢ values via Lineweaver-Burk plots under varying substrate concentrations.
- Mutagenesis : Engineer PFOR mutants (e.g., Cys → Ser substitutions) to test binding hypotheses .
Q. How do structural modifications (e.g., nitro vs. methoxy groups) impact solubility and bioactivity?
- Data Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
